[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-(trifluoromethoxy)benzene
- 4-bromo-1,1,1-trifluorobutane
Comparison
- Uniqueness : The presence of both a bromine atom and a trifluoromethyl group on the imidazole ring makes [4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol unique compared to other similar compounds. This unique structure can result in distinct chemical and biological properties.
- Applications : While similar compounds may also have applications in pharmaceuticals and agrochemicals, the specific combination of functional groups in This compound can lead to unique interactions and effects .
Properties
CAS No. |
2751620-66-1 |
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Molecular Formula |
C5H4BrF3N2O |
Molecular Weight |
245.00 g/mol |
IUPAC Name |
[4-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-11(5(7,8)9)4(2-12)10-3/h1,12H,2H2 |
InChI Key |
PINGFQOBIBBBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N1C(F)(F)F)CO)Br |
Purity |
95 |
Origin of Product |
United States |
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